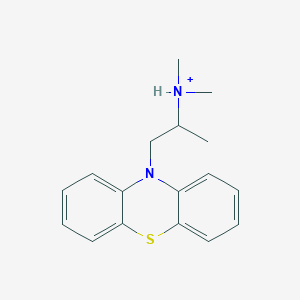

Promethazine(1+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Promethazine(1+) is an ammonium ion that results from the protonation of the dimethyl-substituted nitrogen of promethazine. It is a conjugate acid of a promethazine.

Aplicaciones Científicas De Investigación

Imaging in Alzheimer’s Disease

- Promethazine, traditionally an antihistamine for nausea, has shown promise in binding to Abeta in Alzheimer's disease. A study designed and synthesized a novel [11C]promethazine PET radioligand, aiming to facilitate future in vivo studies in Alzheimer’s research (Whitmore et al., 2021).

Immunosuppressive Properties

- Research has indicated that promethazine hydrochloride can act as an immunosuppressive drug. This was explored in the context of pregnancies affected by erythroblastosis, suggesting potential benefits in certain individual cases (Gusdon & Witherow, 1973).

Trypanocidal Effects

- Promethazine has demonstrated trypanocidal effects on T. cruzi, the parasite causing Chagas disease. It effectively reduced parasitemia and increased survival in T. cruzi-infected mice, suggesting potential as a treatment for this parasitic infection (Fernández et al., 1997).

Interaction with Ionotropic Glutamate Receptors

- A study found that promethazine selectively inhibits NMDA receptors while sparing AMPA- and kainate receptors. This interaction could contribute to its clinical effects like sedation, analgesia, or neuroprotection (Adolph et al., 2012).

Blockage of hERG K(+) Channel

- Promethazine's effects on cardiac human ether-a-go-go-related gene (hERG) channels were studied, providing insights into its potential proarrhythmic effects. The drug induced a concentration-dependent decrease of hERG currents, suggesting a molecular mechanism for arrhythmogenic side effects during clinical administration (Jo et al., 2009).

Electron Transfer in Pharmacological Therapies

- Promethazine's ability to undergo electron-transfer reactions and form charge-transfer complexes with various inorganic mechanisms has been noted, particularly in relation to neurotransmission receptors (Wiśniewska & van Eldik, 2006).

Anti-Plasmid Effect in Bacterial Cultures

- The drug's effectiveness as an antiplasmid agent was observed in bacterial cultures, showing the potential to modify bacterial gene expression and interactions within microbial communities (Molnár et al., 2003).

Neuroprotection Against Parkinson’s Disease

- In a study, promethazine showed neuroprotective effects against neurotoxicity induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a model compound for Parkinson's disease. This suggests its potential use in neuroprotective therapies (Cleren et al., 2005).

Effects on Leukemia Cells

- Promethazine demonstrated cytotoxicity against leukemia cells through activation of AMPK and inhibition of the PI3K/AKT/mTOR pathway, indicating a novel application in leukemia treatment (Medeiros et al., 2020).

Propiedades

Nombre del producto |

Promethazine(1+) |

|---|---|

Fórmula molecular |

C17H21N2S+ |

Peso molecular |

285.4 g/mol |

Nombre IUPAC |

dimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium |

InChI |

InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/p+1 |

Clave InChI |

PWWVAXIEGOYWEE-UHFFFAOYSA-O |

SMILES canónico |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[NH+](C)C |

Origen del producto |

United States |

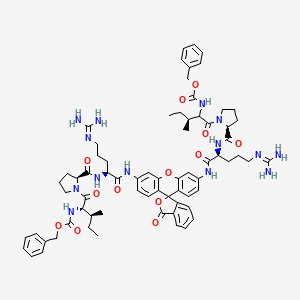

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B1265202.png)

![7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA](/img/structure/B1265205.png)

![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265211.png)